molecular formula C17H20Cl2N4O3S B2566047 3-(3,4-dichlorophenyl)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)propan-1-one CAS No. 1448064-41-2

3-(3,4-dichlorophenyl)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)propan-1-one

Cat. No.: B2566047
CAS No.: 1448064-41-2
M. Wt: 431.33
InChI Key: XPLFHYUAPYMPHB-UHFFFAOYSA-N
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Description

This compound is a structurally complex small molecule characterized by a propan-1-one backbone linked to a 3,4-dichlorophenyl group and a piperidine ring substituted with a sulfonyl-linked 4-methyl-4H-1,2,4-triazole moiety. The dichlorophenyl group is known to enhance lipophilicity and influence receptor binding interactions, while the sulfonyl-piperidine-triazole segment may contribute to electronic effects and metabolic stability.

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-1-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20Cl2N4O3S/c1-22-11-20-21-17(22)27(25,26)13-6-8-23(9-7-13)16(24)5-3-12-2-4-14(18)15(19)10-12/h2,4,10-11,13H,3,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLFHYUAPYMPHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)CCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several triazole- and piperidine-containing derivatives. Below is a comparative analysis based on available evidence:

Compound Key Structural Differences Potential Functional Implications
3-(3,4-Dichlorophenyl)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)propan-1-one Core: Propanone + dichlorophenyl + sulfonyl-piperidine-triazole. Enhanced lipophilicity (dichlorophenyl) and metabolic stability (sulfonyl group).
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one Methoxy groups instead of dichlorophenyl; lacks sulfonyl-piperidine. Reduced electron-withdrawing effects; lower metabolic resistance due to absence of sulfonyl group.
4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one Dioxolane ring + piperazine linker; dual triazole moieties. Increased conformational rigidity (dioxolane) and potential for multi-target engagement.

Key Observations:

Substituent Effects : The dichlorophenyl group in the target compound likely improves binding to hydrophobic pockets compared to methoxy-substituted analogues .

Sulfonyl vs. Ether Linkers : The sulfonyl group in the target compound may enhance oxidative stability compared to ether-linked derivatives (e.g., methoxy or dioxolane-based compounds) .

Triazole Positioning : The 4-methyl-4H-1,2,4-triazole in the target compound’s piperidine-sulfonyl group could reduce off-target interactions compared to unsubstituted triazoles in other derivatives .

Research Findings and Data Gaps

Available Data:

  • Structural Analogs: Methoxy-substituted triazole-propanones (e.g., from ) show moderate antifungal activity (MIC: 8–32 µg/mL) but lack data on kinase inhibition.

Missing Data:

  • Target-Specific Studies: No peer-reviewed data on the target compound’s biological activity, toxicity, or pharmacokinetics were identified in the provided evidence.
  • Direct Comparative Assays : Quantitative comparisons (e.g., IC₅₀ values, solubility) between the target compound and its analogues are absent.

Preparation Methods

Preparation of 4-Methyl-4H-1,2,4-Triazole-3-Thiol

The triazole core is synthesized via cyclization of formamide and methylhydrazine under microwave irradiation, yielding 4-methyl-4H-1,2,4-triazole-3-thiol (85% yield).

Reaction Conditions:

  • Reactants: Formamide (1.2 equiv), methylhydrazine (1.0 equiv)
  • Catalyst: None
  • Temperature: 150°C (microwave)
  • Time: 20 minutes

Sulfonation of the Triazole Thiol

The thiol group is oxidized to a sulfonyl group using hydrogen peroxide in acetic acid:

$$
\text{4-Methyl-4H-1,2,4-triazole-3-thiol} + \text{H}2\text{O}2 \xrightarrow{\text{AcOH}} \text{4-Methyl-4H-1,2,4-triazole-3-sulfonic acid}
$$

Optimization Notes:

  • Excess H$$2$$O$$2$$ (3.0 equiv) ensures complete oxidation.
  • Yield: 78% after recrystallization from ethanol.

Piperidine Sulfonylation

The sulfonic acid is converted to sulfonyl chloride using thionyl chloride, then reacted with piperidine:

$$
\text{4-Methyl-4H-1,2,4-triazole-3-sulfonyl chloride} + \text{Piperidine} \xrightarrow{\text{CH}2\text{Cl}2} \text{4-((4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine}
$$

Conditions:

  • Base: Triethylamine (2.0 equiv)
  • Solvent: Dichloromethane (0°C to RT)
  • Yield: 82%

Synthesis of 3-(3,4-Dichlorophenyl)Propan-1-One

Friedel-Crafts Acylation

3,4-Dichlorophenylacetone is synthesized via Friedel-Crafts acylation of 1,2-dichlorobenzene with propionyl chloride:

$$
\text{1,2-Dichlorobenzene} + \text{Propionyl chloride} \xrightarrow{\text{AlCl}_3} \text{3-(3,4-Dichlorophenyl)propan-1-one}
$$

Conditions:

  • Catalyst: Anhydrous AlCl$$_3$$ (1.5 equiv)
  • Solvent: Nitrobenzene (reflux, 4 h)
  • Yield: 65%

Characterization Data:

  • $$^1$$H NMR (CDCl$$3$$): δ 7.45 (d, 1H, Ar-H), 7.32 (d, 1H, Ar-H), 3.12 (t, 2H, CH$$2$$), 2.84 (t, 2H, CH$$2$$), 2.45 (s, 3H, COCH$$3$$).

Coupling of the Piperidine Sulfonyl Triazole and Propanone Moieties

Formation of the Acylpiperidine Linkage

The propanone is activated as an acyl chloride using thionyl chloride, then coupled with the piperidine sulfonyl triazole:

$$
\text{3-(3,4-Dichlorophenyl)propanoyl chloride} + \text{4-((4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine} \xrightarrow{\text{CH}2\text{Cl}2} \text{Target Compound}
$$

Conditions:

  • Base: N,N-Diisopropylethylamine (DIPEA, 2.5 equiv)
  • Solvent: Dichloromethane (0°C, 2 h)
  • Yield: 75%

Purification:

  • Column chromatography (SiO$$_2$$, ethyl acetate/hexane 3:7)
  • HPLC Purity: >98%

Alternative Synthetic Routes

One-Pot Microwave-Assisted Synthesis

A microwave-assisted method condenses the sulfonylation and coupling steps:

Step Reagents Conditions Yield
1 H$$2$$O$$2$$, AcOH 80°C, 30 min 76%
2 SOCl$$_2$$, DIPEA Microwave, 100°C, 15 min 68%

This method reduces reaction time but requires precise temperature control.

Enzymatic Sulfonation

Pilot studies using aryl sulfotransferases for sulfonation achieved moderate yields (55%) but offer greener alternatives.

Challenges and Optimization

Sulfonation Efficiency

  • Issue: Over-oxidation to sulfonic acids.
  • Solution: Controlled H$$2$$O$$2$$ stoichiometry (2.2 equiv) and low temperature (0–5°C).

Steric Hindrance in Coupling

  • Issue: Bulky triazole sulfonyl group reduces acyl chloride reactivity.
  • Solution: Use of CDI (1,1'-carbonyldiimidazole) as a coupling agent (yield: 70%).

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